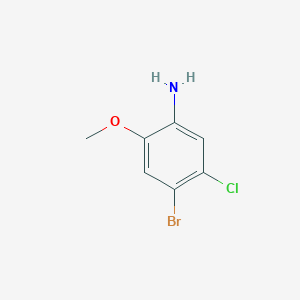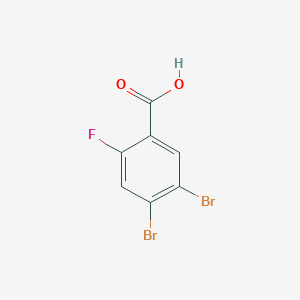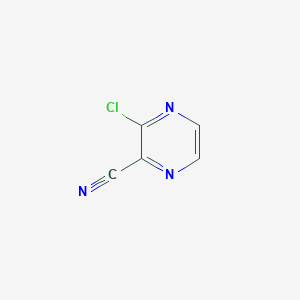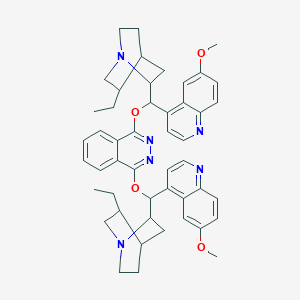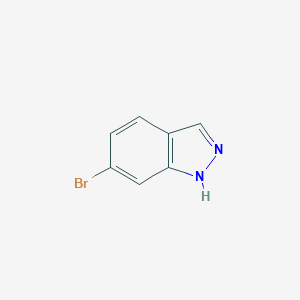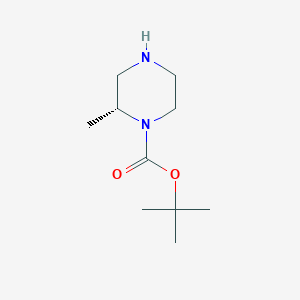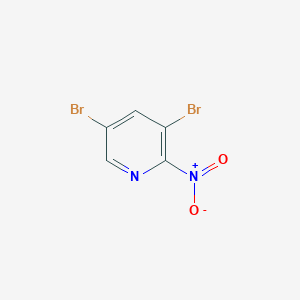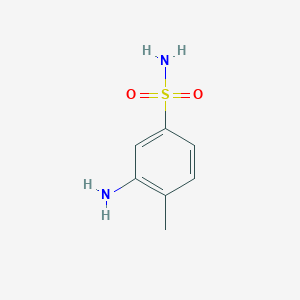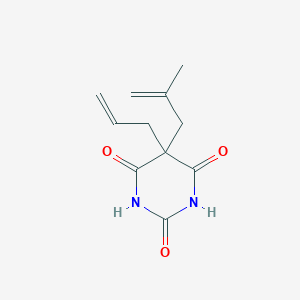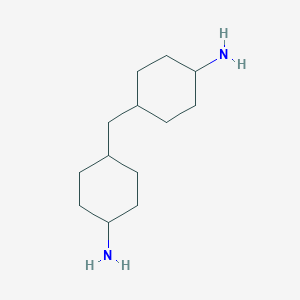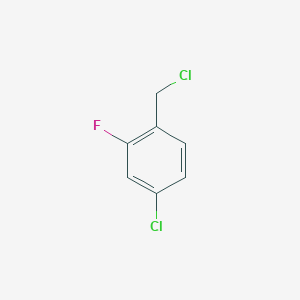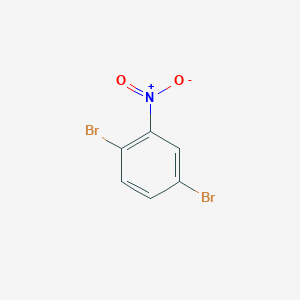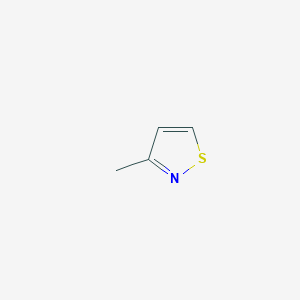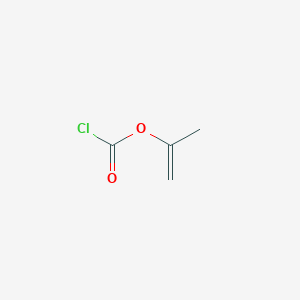
Isopropenyl chloroformate
Übersicht
Beschreibung
Isopropenyl Chloroformate is a reagent involved in the preparation of ketones via palladium-catalyzed decarboxylative cross-coupling reaction of benzyl vinyl carbonates . It is a clear colorless volatile liquid with a pungent irritating odor .
Synthesis Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation .Molecular Structure Analysis
The molecular formula of Isopropenyl Chloroformate is C4H5ClO2 .Chemical Reactions Analysis
The specific rates of solvolysis of Isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . A similarity model approach, using phenyl chloroformate solvolyses for comparison, indicated a dominant bimolecular carbonyl-addition mechanism for the solvolyses of Isopropenyl chloroformate in all solvents except 97% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .Physical And Chemical Properties Analysis
Isopropenyl Chloroformate is a clear colorless volatile liquid with a pungent irritating odor. It has about the same density as water and is insoluble in water .Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
- Scientific Field : Physical Chemistry
- Application Summary : Isopropenyl chloroformate is used in solvolysis studies . Solvolysis is a type of chemical reaction in which a solvent breaks a bond in a molecule, typically a halide or similar functional group .
- Methods and Procedures : The specific rates of solvolysis for isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . This involves the use of various solvents of widely varying nucleophilicity and ionizing power .
- Results and Outcomes : The outcomes of these studies can vary depending on the solvent used . For example, in more ionizing solvents, negligible sensitivities towards changes in solvent nucleophilicity and very low sensitivities towards changes in solvent ionizing power values are obtained .
Detailed Solvolysis Analysis
- Scientific Field : Physical Chemistry
- Application Summary : Isopropenyl chloroformate is used in detailed solvolysis analysis . This involves studying the rates of solvolysis of isopropenyl chloroformate in various solvents .
- Methods and Procedures : The specific rates of solvolysis of isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . This involves the use of the N(T) scale of solvent nucleophilicity (S-methyldibenzothiophenium ion) combined with a Y(Cl) scale based on 1-adamantyl chloride solvolysis .
- Results and Outcomes : The outcomes of these studies can vary depending on the solvent used . For example, in 97-70% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and 97% 2,2,2-trifluoroethanol (TFE), it is proposed that a superimposed unimolecular (S(N)1) type ionization is making a significant contribution .
Addition-Elimination Mechanism
- Scientific Field : Physical Chemistry
- Application Summary : Isopropenyl chloroformate is used in studies of addition-elimination mechanisms . This involves studying the rates of solvolysis of isopropenyl chloroformate in various solvents .
- Methods and Procedures : The specific rates of solvolysis of isopropenyl chloroformate are analyzed using the extended Grunwald-Winstein equation . This involves the use of the N(T) scale of solvent nucleophilicity (S-methyldibenzothiophenium ion) combined with a Y(Cl) scale based on 1-adamantyl chloride solvolysis .
- Results and Outcomes : An extensive evaluation of the outcomes acquired through the application of the extended Grunwald-Winstein equation resulted in the proposal of an addition-elimination mechanism dominating in most of the solvents . But in 97-70% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), and 97% 2,2,2-trifluoroethanol (TFE), it is proposed that a superimposed unimolecular (S(N)1) type ionization is making a significant contribution .
Safety And Hazards
Eigenschaften
IUPAC Name |
prop-1-en-2-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(2)7-4(5)6/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMGCGVWJMRTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206637 | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropenyl chloroformate | |
CAS RN |
57933-83-2 | |
| Record name | 1-Methylethenyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57933-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057933832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH4WS74VHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



